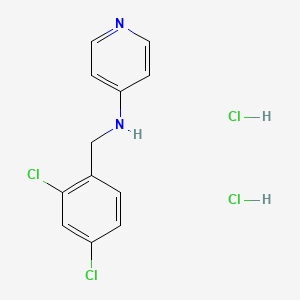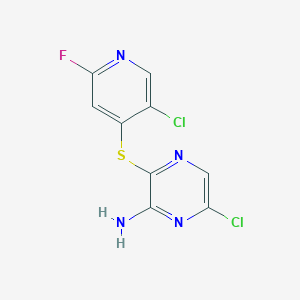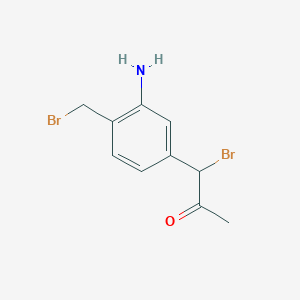
(E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a complex organic compound that features a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenylboronic acid and ethyl acrylate.
Borylation Reaction: The key step involves the borylation of 4-methylphenylboronic acid using bis(pinacolato)diboron under palladium catalysis to form the boronate ester intermediate.
Coupling Reaction: The intermediate is then coupled with ethyl acrylate using a base such as potassium carbonate in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.
Major Products
Oxidation: 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.
Reduction: Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanol.
Substitution: Various biaryl compounds depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
(E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of (E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic partners under palladium catalysis to form biaryl compounds. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacolborane: Another boronate ester with different reactivity and applications.
4-Methylphenylboronic Acid: A precursor in the synthesis of (E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate.
Uniqueness
This compound is unique due to its combination of a boronate ester group and an acrylate moiety, which allows for versatile reactivity in both cross-coupling and polymerization reactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C18H25BO4 |
|---|---|
Molekulargewicht |
316.2 g/mol |
IUPAC-Name |
ethyl 3-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H25BO4/c1-7-21-16(20)11-10-14-9-8-13(2)12-15(14)19-22-17(3,4)18(5,6)23-19/h8-12H,7H2,1-6H3 |
InChI-Schlüssel |
JFZJHRLWQCQYOO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


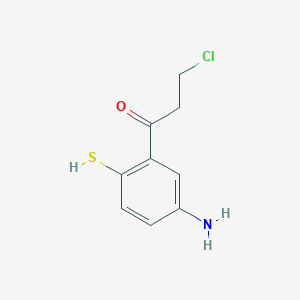

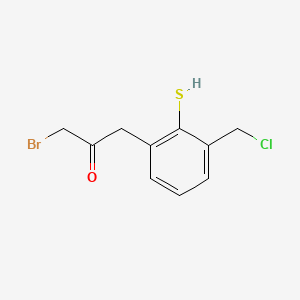
![2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14049277.png)
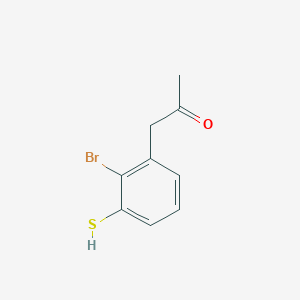
![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-cmethyl-3-O-methyl-A-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-B-d-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadeca](/img/structure/B14049283.png)
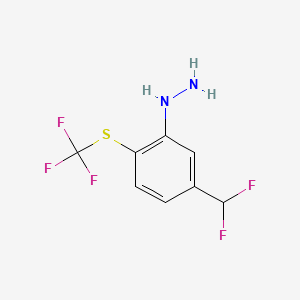
![Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14049296.png)
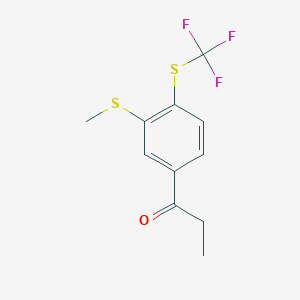

![1-[17B-(Acetyloxy)-3A-hydroxy-2B-(4-morpholinyl)-5A-androstan-16B-YL]-1-(2-propenyl)pyrrolidinium bromide](/img/structure/B14049334.png)
